molecular formula C8H5Br2IO B13122574 2,3'-Dibromo-5'-iodoacetophenone

2,3'-Dibromo-5'-iodoacetophenone

Cat. No.: B13122574
M. Wt: 403.84 g/mol
InChI Key: SCSPVQNYEXGFFO-UHFFFAOYSA-N
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Description

2,3’-Dibromo-5’-iodoacetophenone is a halogenated acetophenone derivative characterized by the presence of bromine and iodine atoms on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Dibromo-5’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method is the bromination of 2-hydroxy-3,5-diiodoacetophenone in acetic acid at elevated temperatures (70-80°C) under light irradiation . Another approach involves the reaction of bromine with 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform .

Industrial Production Methods

Industrial production methods for 2,3’-Dibromo-5’-iodoacetophenone are not well-documented in the literature. the general principles of halogenation reactions and the use of appropriate solvents and catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,3’-Dibromo-5’-iodoacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted acetophenone derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction Reactions: Carboxylic acids or alcohols, respectively.

Mechanism of Action

The mechanism of action of 2,3’-Dibromo-5’-iodoacetophenone involves its reactivity due to the presence of electron-withdrawing halogen atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3’-Dibromo-5’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

Molecular Formula

C8H5Br2IO

Molecular Weight

403.84 g/mol

IUPAC Name

2-bromo-1-(3-bromo-5-iodophenyl)ethanone

InChI

InChI=1S/C8H5Br2IO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2

InChI Key

SCSPVQNYEXGFFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(=O)CBr

Origin of Product

United States

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